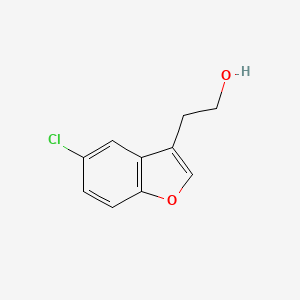

2-(5-Chloro-1-benzofuran-3-yl)ethanol

Description

2-(5-Chloro-1-benzofuran-3-yl)ethanol is a benzofuran derivative characterized by a chlorine substituent at the 5-position of the benzofuran ring and an ethanol group at the 3-position. Benzofuran derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The ethanol moiety introduces polarity, which may influence solubility and hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-(5-chloro-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C10H9ClO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2 |

InChI Key |

MDMDXEDDUGFMCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(5-Chloro-1-benzofuran-3-yl)ethanol with structurally related benzofuran and phenolic ethanol derivatives, emphasizing substituent effects on physicochemical and biological properties.

Key Comparative Insights:

Substituent Effects on Bioactivity The 5-chloro group in benzofuran derivatives is associated with enhanced antimicrobial and antitumor activities compared to non-halogenated analogs . For example, sulfinyl and sulfonyl derivatives (e.g., 5-Chloro-3-methylsulfinyl-1-benzofuran) exhibit notable antimicrobial properties, likely due to increased electrophilicity from the sulfinyl/sulfonyl groups .

Positional Isomerism and Functional Groups The 3-ethanol substituent on the benzofuran ring distinguishes the target compound from sulfinyl/sulfonyl analogs (e.g., –9). While sulfinyl groups enhance steric bulk and electronic effects, the ethanol group introduces a polar, protic functional group, which could reduce crystallinity compared to sulfinyl derivatives (m.p. 390–391 K in vs. unrecorded for the ethanol analog). Tyrosol analogs () demonstrate that hydroxyl positioning significantly impacts tyrosinase inhibition. The 4-hydroxyphenyl ethanol (tyrosol) shows higher inhibition (46.3%) than its 3-hydroxy isomer (32.1%), suggesting that the ethanol group's position on the benzofuran core in the target compound may critically influence bioactivity .

Synthetic Accessibility The synthesis of this compound could parallel methods used for chalcone derivatives (), where 5-chloro-2-acetylbenzofuran undergoes aldol condensation followed by reduction of the ketone to an alcohol. This contrasts with sulfinyl derivatives, which require oxidation of thioethers (e.g., using 3-chloroperoxybenzoic acid, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.